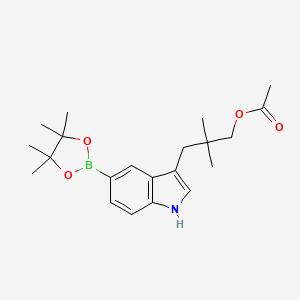
2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate is a complex organic compound that features a boron-containing dioxaborolane group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of palladium catalysts and pinacolborane for the borylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be performed on the dioxaborolane group.
Substitution: The acetate group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various oxidized indole derivatives, while reduction of the dioxaborolane group can produce boronic acids.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the indole moiety.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The indole moiety can interact with biological targets, potentially affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another boron-containing compound with applications in organic synthesis.
Propiedades
Fórmula molecular |
C21H30BNO4 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
[2,2-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propyl] acetate |
InChI |
InChI=1S/C21H30BNO4/c1-14(24)25-13-19(2,3)11-15-12-23-18-9-8-16(10-17(15)18)22-26-20(4,5)21(6,7)27-22/h8-10,12,23H,11,13H2,1-7H3 |
Clave InChI |
ZDWPPBVAUMBKEO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3CC(C)(C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















